Cas no 2418694-02-5 (lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate)

lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate 化学的及び物理的性質
名前と識別子
-
- 2418694-02-5
- Lithium;2-(2-methoxy-1,3-thiazol-5-yl)acetate
- EN300-26869155
- lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate
-
- MDL: MFCD32679268
- インチ: 1S/C6H7NO3S.Li/c1-10-6-7-3-4(11-6)2-5(8)9;/h3H,2H2,1H3,(H,8,9);/q;+1/p-1
- InChIKey: RRMGODZGEXKXRB-UHFFFAOYSA-M
- ほほえんだ: S1C(=NC=C1CC(=O)[O-])OC.[Li+]
計算された属性
- せいみつぶんしりょう: 179.02284266g/mol
- どういたいしつりょう: 179.02284266g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 5
- 重原子数: 12
- 回転可能化学結合数: 3
- 複雑さ: 158
- 共有結合ユニット数: 2
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 90.5Ų
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26869155-0.25g |
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95.0% | 0.25g |
$708.0 | 2025-03-20 | |
Enamine | EN300-26869155-2.5g |
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95.0% | 2.5g |
$2800.0 | 2025-03-20 | |
Enamine | EN300-26869155-1.0g |
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95.0% | 1.0g |
$1429.0 | 2025-03-20 | |
Enamine | EN300-26869155-10g |
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 10g |
$6144.0 | 2023-09-11 | |
1PlusChem | 1P028ZRX-1g |
lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 1g |
$1829.00 | 2023-12-18 | |
1PlusChem | 1P028ZRX-50mg |
lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 50mg |
$473.00 | 2024-05-21 | |
Enamine | EN300-26869155-5g |
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 5g |
$4143.0 | 2023-09-11 | |
1PlusChem | 1P028ZRX-2.5g |
lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 2.5g |
$3523.00 | 2023-12-18 | |
1PlusChem | 1P028ZRX-10g |
lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 10g |
$7656.00 | 2023-12-18 | |
1PlusChem | 1P028ZRX-250mg |
lithium(1+)2-(2-methoxy-1,3-thiazol-5-yl)acetate |
2418694-02-5 | 95% | 250mg |
$937.00 | 2023-12-18 |
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate 関連文献
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Juan Jin,Ming-Jun Jia,Yu Peng,Qin Hou,Ji-Qing Xu CrystEngComm, 2010,12, 1850-1855
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Xin Bian,Changho Kim,George Em Karniadakis Soft Matter, 2016,12, 6331-6346
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Jun Maruyama,Taiji Amano,Satoshi Inoue,Yasuji Muramatsu,Noriko Yoshizawa,Eric M. Gullikson Chem. Commun., 2018,54, 8995-8998
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Yanying Rao,Qingfeng Chen,Fanjuan Kong,Jian Dong,Weiping Qian Anal. Methods, 2011,3, 1969-1974
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Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557
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Kangyao Zhang,Shuzhen Lv,Dianping Tang Analyst, 2019,144, 5389-5393
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Roderick E. Wasylishen Phys. Chem. Chem. Phys., 2002,4, 3591-3600
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645
lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetateに関する追加情報
Comprehensive Overview of Lithium(1+) 2-(2-Methoxy-1,3-Thiazol-5-Yl)Acetate (CAS No. 2418694-02-5)
The compound lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate (CAS No. 2418694-02-5) is a specialized chemical entity that has garnered significant attention in recent years due to its unique structural properties and potential applications in various fields. This article delves into the molecular characteristics, synthesis pathways, and emerging uses of this compound, while also addressing common queries and trends in scientific research and industrial applications.
Structurally, lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate features a thiazole ring substituted with a methoxy group at the 2-position and an acetate moiety at the 5-position, coordinated with a lithium cation. The presence of the thiazole ring, a heterocyclic compound containing sulfur and nitrogen, imparts distinctive electronic and steric properties to the molecule. This makes it a candidate for applications in organic electronics, pharmaceutical intermediates, and coordination chemistry.
Recent advancements in green chemistry and sustainable synthesis have spurred interest in optimizing the production of lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate. Researchers are exploring eco-friendly solvents and catalytic systems to reduce the environmental footprint of its synthesis. This aligns with the growing demand for biocompatible materials and low-toxicity reagents in industrial processes.
One of the most frequently searched questions regarding this compound is its role in energy storage systems. While not a direct component of commercial batteries, its structural analogs have been investigated for their potential in lithium-ion battery electrolytes. The lithium cation in lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate could theoretically participate in ionic conduction, though further studies are needed to validate this hypothesis.
In the realm of medicinal chemistry, the thiazole scaffold is a privileged structure found in numerous bioactive molecules. Although lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate itself is not a drug, its derivatives may exhibit antimicrobial, anti-inflammatory, or anticancer properties. This has led to increased research into its potential as a building block for drug discovery programs.
The compound's stability under various conditions is another area of interest. Studies suggest that lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate remains stable at room temperature but may degrade under prolonged exposure to UV light or high humidity. Proper storage in anhydrous environments and light-resistant containers is recommended to maintain its integrity.
From an analytical perspective, characterization techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography are essential for confirming the purity and structure of lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate. These methods are critical for quality control in both research and industrial settings.
In conclusion, lithium(1+) 2-(2-methoxy-1,3-thiazol-5-yl)acetate (CAS No. 2418694-02-5) represents a versatile compound with promising applications across multiple disciplines. Its unique chemical profile continues to inspire innovation in material science, pharmaceutical development, and sustainable chemistry. As research progresses, this compound may unlock new possibilities in next-generation technologies and therapeutic agents.
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